(2,3,5-Trimethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,5-Trimethoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with three methoxy groups at the 2, 3, and 5 positions, and a methanol group at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2,3,5-Trimethoxyphenyl)methanol involves the reduction of (2,3,5-Trimethoxyphenyl)benzaldehyde. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, with the aldehyde being reduced to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde to the alcohol. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2,3,5-Trimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (2,3,5-Trimethoxyphenyl)benzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (2,3,5-Trimethoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide in ethanol.
Major Products:
Oxidation: (2,3,5-Trimethoxyphenyl)benzaldehyde.
Reduction: (2,3,5-Trimethoxyphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2,3,5-Trimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The biological activity of (2,3,5-Trimethoxyphenyl)methanol is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as tubulin, which is crucial for cell division. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting mitosis. Additionally, it can modulate signaling pathways by interacting with proteins like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to apoptosis in cancer cells .
Comparison with Similar Compounds
(3,4,5-Trimethoxyphenyl)methanol: Similar structure but different substitution pattern, leading to varied biological activity.
(2,4,6-Trimethoxyphenyl)methanol: Another isomer with distinct reactivity and applications.
(3,4,5-Trimethoxyphenyl)benzaldehyde: The aldehyde counterpart, used in different synthetic applications
Uniqueness: (2,3,5-Trimethoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and synthetic organic chemistry .
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2,3,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-5,11H,6H2,1-3H3 |
InChI Key |
FMHOXQHQHVVWPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.